![molecular formula C13H9NO B1611307 2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile CAS No. 127703-35-9](/img/structure/B1611307.png)

2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile

Übersicht

Beschreibung

2-Hydroxy[1,1'-biphenyl]-4-carbonitrile (HBC) is an important organic compound used in a variety of scientific research applications. It is a highly versatile molecule that has been used for a wide range of experiments, from biochemical and physiological studies to synthetic methods. HBC is a relatively new compound, but it has already made an impact in the scientific community due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

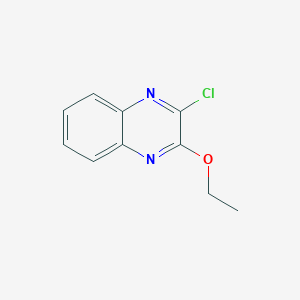

2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile derivatives have been extensively studied for their corrosion inhibition properties. For example, a computational study on novel quinoline derivatives, including variants of this compound, demonstrated their effectiveness in inhibiting the corrosion of iron. These studies involved quantum chemical and molecular dynamics simulation approaches, highlighting the relationship between corrosion inhibition and various global reactivity descriptors (Erdoğan et al., 2017). Similarly, another study explored the corrosion mitigation effect of similar quinoline derivatives on mild steel in acidic medium, confirming their high inhibition efficiency and surface adsorption properties (Singh, Srivastava, & Quraishi, 2016).

Selective Cation Receptors

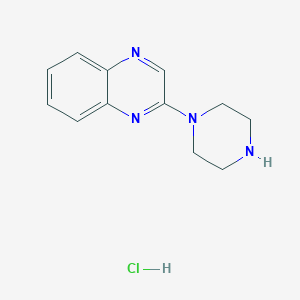

These compounds are also significant in the synthesis of materials that act as selective cation receptors. A study focused on synthesizing 4-tert-butylcalix[4]arene nitriles, using derivatives of this compound, revealed efficient and selective cation receptors for Hg²⁺ over other cations. This was further investigated through various spectroscopic methods (Tabakci, Alici, & Karatas, 2013).

Fluorometric and Colorimetric Detection

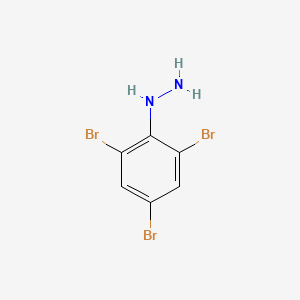

Additionally, derivatives of this compound have been used in the development of probes for selective dual mode (fluorometric and colorimetric) assay of ions in aqueous solutions. For instance, a biphenylcarbonitrile derivative was employed for the selective detection of HSO3⁻ ions, demonstrating significant absorption and fluorescence spectral changes (Han et al., 2021).

Antimicrobial Activity

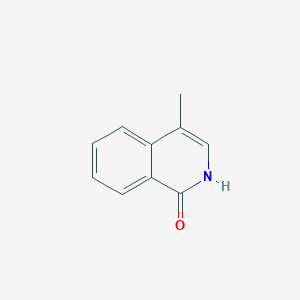

Research has also been conducted on the synthesis of biphenyl carbonitrile derivatives with antimicrobial properties. A study synthesized a series of such derivatives and screened them for antimicrobial activity, finding several compounds to be equipotent to standard antibiotics like Ampicillin (Patel & Karia, 2016).

Phase Transition in Liquid Crystals

These compounds play a role in the study of phase properties and molecular polarizability in liquid crystalline mixtures. Research involving mixtures containing this compound derivatives has been conducted to observe transition temperatures and optical textures, contributing valuable insights into the field of liquid crystal research (Shahina et al., 2016).

Synthesis Methodologies

Finally, the compound is involved in various synthesis methodologies. For example, a study described the preparation of Biphenyl-4-carbonitrile from Biphenyl-4-carboxamide, highlighting optimal reaction parameters and environmental considerations (Yong-jia, 2009).

Wirkmechanismus

Target of Action

It’s known that phenolic compounds like this can interact with a wide range of biological targets, including proteins and enzymes .

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, such as proteolysis .

Biochemical Pathways

Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in advanced plants, and shikimate is the key central metabolite for the synthesis of complex phenolics . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

The pharmacokinetics of phenolic compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and the individual’s metabolic capacity .

Result of Action

Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Cyanophenyl)phenol. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of phenolic compounds .

Eigenschaften

IUPAC Name |

4-(2-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZKGZMRMGIXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560393 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127703-35-9 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1611238.png)

![1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene](/img/structure/B1611244.png)